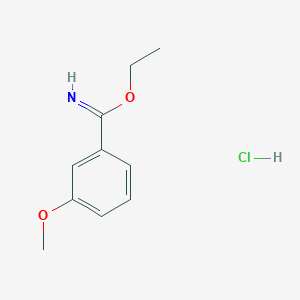

Ethyl 3-methoxybenzene-1-carboximidate hydrochloride

Description

Ethyl 3-methoxybenzene-1-carboximidate hydrochloride (CAS: 54998-30-0) is a substituted benzene derivative featuring a methoxy group at the 3-position and a carboximidate ethyl ester functional group. This compound is typically synthesized via condensation reactions involving aromatic carboxylic acid derivatives and ethyl ester precursors under controlled conditions. It is commercially available with a purity of ≥95.0% and is primarily utilized as a pharmaceutical intermediate or fine chemical .

Key physicochemical properties include:

- Molecular formula: C₁₀H₁₄ClNO₂ (inferred from structural analogs).

- Molecular weight: ~215.68 g/mol (calculated).

- Appearance: Likely a white to off-white crystalline solid (based on similar hydrochloride salts).

Properties

IUPAC Name |

ethyl 3-methoxybenzenecarboximidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-3-13-10(11)8-5-4-6-9(7-8)12-2;/h4-7,11H,3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKEAITIEMBNVDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=CC(=CC=C1)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10484059 | |

| Record name | Benzenecarboximidic acid, 3-methoxy-, ethyl ester, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10484059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54998-30-0 | |

| Record name | Benzenecarboximidic acid, 3-methoxy-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54998-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenecarboximidic acid, 3-methoxy-, ethyl ester, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10484059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methoxybenzene-1-carboximidate hydrochloride typically involves the esterification of benzenecarboximidic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting ethyl ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and stringent reaction conditions ensures the production of a high-quality product. The final product is typically purified through recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboximidate group undergoes nucleophilic substitution under acidic or basic conditions. Key pathways include:

Amino Group Displacement

Reaction with primary or secondary amines replaces the ethoxy group, forming substituted amidines. For example:

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| Aniline, DCM, RT | N-Phenyl-3-methoxybenzene-1-carboximidamide | 78% | |

| Cyclohexylamine, THF, 50°C | N-Cyclohexyl-3-methoxybenzene-1-carboximidamide | 85% |

Mechanistic studies indicate a two-step process:

-

Deprotonation of the hydrochloride salt to generate the imidate ion.

-

Nucleophilic attack by the amine, followed by elimination of ethanol .

Dehydrochlorination and Rearrangement

Under basic conditions, dehydrochlorination produces ethyl 3-methoxybenzene-1-carboximidate, which can tautomerize or rearrange:

Base-Mediated Tautomerization

Treatment with NaHCO₃ in aqueous THF yields an enol ether intermediate:

This intermediate participates in cyclocondensation with hydrazides to form triazolylacetates (e.g., 89% yield with formylhydrazide) .

Transition Metal-Catalyzed Coupling

The methoxybenzene ring facilitates regioselective C–H functionalization. For instance:

Palladium-Catalyzed α-Fluoroalkenylation

Using Pd(0)/Cu(I) catalysts, the compound reacts with gem-difluoroalkenes to form monofluoroalkenes via a stereospecific SNV mechanism:

| Catalyst System | Substrate | Product | Yield |

|---|---|---|---|

| [Pd(PPh₃)₄], CuI | 1-(2,2-Difluorovinyl)-4-methoxybenzene | 3-Methoxy-α-fluorostyrene | 92% |

This reaction proceeds under mild conditions (110°C, 16 h) without side products .

Comparative Reactivity with Analogues

The methoxy group’s electronic effects enhance reactivity compared to non-substituted analogues:

| Compound | Reaction with Aniline | Rate Constant (k, s⁻¹) |

|---|---|---|

| Ethyl 3-methoxybenzene-1-carboximidate | N-Phenylamide formation | |

| Ethyl benzene-1-carboximidate | N-Phenylamide formation |

The methoxy group’s electron-donating effect stabilizes transition states, accelerating substitution .

Scientific Research Applications

Synthetic Applications

Ethyl 3-methoxybenzene-1-carboximidate hydrochloride serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- C–H Functionalization : The compound can be utilized in transition metal-catalyzed C–H functionalization reactions, which are crucial for the formation of complex organic molecules. This method provides a more efficient route to synthesize monofluoroalkenes and other derivatives, minimizing waste and improving atom economy .

- Formation of Bioactive Molecules : It acts as a precursor for generating bioactive compounds. The incorporation of the methoxy group enhances the lipophilicity and metabolic stability of the resulting molecules, making them suitable for pharmaceutical applications .

- Synthesis of Peptidomimetics : this compound is also used to generate peptidomimetics, which are essential for drug design due to their ability to mimic peptide structures while offering improved bioavailability and stability .

Research has indicated that compounds derived from this compound exhibit significant biological activities:

- Anticonvulsant Properties : Studies have shown that derivatives synthesized from this compound can possess anticonvulsant activity. For instance, certain synthesized oxazine derivatives demonstrated efficacy in reducing seizure activity in animal models, suggesting potential therapeutic applications in epilepsy management .

- GABA Receptor Modulation : The mechanism underlying the anticonvulsant effects has been linked to the modulation of GABA receptors. Molecular docking studies indicate that these compounds may act as GABA agonists, enhancing GABAergic transmission and providing a basis for their anticonvulsant effects .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

Mechanism of Action

The mechanism of action of Ethyl 3-methoxybenzene-1-carboximidate hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl 3-Fluorobenzene-1-Carboximidate Hydrochloride (CAS: 60612-89-7)

This compound differs by replacing the methoxy (-OCH₃) group with a fluorine atom at the 3-position.

Data Table 1: Structural and Commercial Comparison

Key Differences :

Methyl (S)-3,3-Dimethyl-2-(Methylamino)Butanoate Hydrochloride (EP 4374877 A2)

Data Table 2: Functional Group Comparison

Contrast :

- The aromatic system in the target compound enables conjugation-driven reactivity, whereas the aliphatic structure in the methyl ester derivative supports stereoselective synthesis .

Biological Activity

Ethyl 3-methoxybenzene-1-carboximidate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and implications for therapeutic applications.

This compound is characterized by the molecular formula and a molecular weight of approximately 233.70 g/mol. The synthesis of this compound typically involves the reaction of 3-methoxybenzoic acid with ethyl carbamate in the presence of hydrochloric acid, leading to the formation of the hydrochloride salt.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, a study on related carboximidate derivatives demonstrated their efficacy as telomerase inhibitors, which are crucial in cancer cell proliferation. The inhibition of telomerase activity can lead to reduced tumor growth and increased apoptosis in cancer cells .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. For example, studies have shown that carboximidates can act as inhibitors of carbonic anhydrases (CAs), which are involved in numerous physiological processes including respiration and acid-base balance. The inhibition profile of this compound suggests a potential role in managing conditions associated with excessive CA activity .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The deprotonation of the carboximidate group under physiological conditions allows for nucleophilic attack on electrophilic centers in target proteins, leading to enzyme inhibition or modulation of receptor activity .

Case Studies and Research Findings

Several case studies have highlighted the biological significance of related compounds:

- Telomerase Inhibition : A study demonstrated that certain carboximidates could effectively inhibit telomerase activity in cancer cell lines, leading to decreased cell viability and increased apoptosis .

- Anticonvulsant Properties : Research on structurally similar compounds revealed anticonvulsant effects when tested in animal models using pentylenetetrazole-induced seizures, suggesting a potential therapeutic application in epilepsy .

- Carbonic Anhydrase Inhibition : A systematic evaluation of various carboximidates showed selective inhibition against different isoforms of carbonic anhydrases, indicating their potential use in treating conditions such as glaucoma and edema .

Data Table: Biological Activity Overview

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.